Cas no 1805027-31-9 (2-Amino-3-bromo-5-fluorophenol)

2-Amino-3-bromo-5-fluorophenol is a halogenated phenolic compound featuring amino, bromo, and fluoro substituents on an aromatic ring. This multifunctional intermediate is valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-donating (amino) and electron-withdrawing (bromo, fluoro) groups enhances its reactivity, enabling selective functionalization in cross-coupling reactions or nucleophilic substitutions. Its structural versatility makes it useful for constructing complex heterocycles or bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available to ensure consistency in research and industrial applications.
2-Amino-3-bromo-5-fluorophenol structure
1805027-31-9 structure
商品名:2-Amino-3-bromo-5-fluorophenol
CAS番号:1805027-31-9
MF:C6H5BrFNO
メガワット:206.012404203415
MDL:MFCD28738823
CID:4618493
PubChem ID:119007268

2-Amino-3-bromo-5-fluorophenol 化学的及び物理的性質

名前と識別子

    • 2-Amino-3-bromo-5-fluorophenol
    • 2-Bromo-4-fluoro-6-hydroxyaniline
    • MDL: MFCD28738823
    • インチ: 1S/C6H5BrFNO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H,9H2
    • InChIKey: RSNLMLWVBTWKBS-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CC(=C1N)O)F

計算された属性

  • せいみつぶんしりょう: 204.95385g/mol
  • どういたいしつりょう: 204.95385g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 124
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2
  • 疎水性パラメータ計算基準値(XlogP): 1.7

2-Amino-3-bromo-5-fluorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC501881-1g
2-Amino-3-bromo-5-fluorophenol
1805027-31-9
1g
£280.00 2025-02-21
Alichem
A013025678-500mg
2-Bromo-4-fluoro-6-hydroxyaniline
1805027-31-9 97%
500mg
806.85 USD 2021-06-24
A2B Chem LLC
AA95756-1g
2-Amino-3-bromo-5-fluorophenol
1805027-31-9 95%
1g
$434.00 2024-04-20
A2B Chem LLC
AA95756-5g
2-Amino-3-bromo-5-fluorophenol
1805027-31-9 95
5g
$1303.00 2024-04-20
abcr
AB531371-5g
2-Amino-3-bromo-5-fluorophenol; .
1805027-31-9
5g
€1603.00 2025-02-19
1PlusChem
1P0022I4-10g
Phenol, 2-amino-3-bromo-5-fluoro-
1805027-31-9 95%
10g
$2129.00 2025-02-19
Alichem
A013025678-1g
2-Bromo-4-fluoro-6-hydroxyaniline
1805027-31-9 97%
1g
1,519.80 USD 2021-06-24
Apollo Scientific
PC501881-5g
2-Amino-3-bromo-5-fluorophenol
1805027-31-9
5g
£880.00 2025-02-21
Alichem
A013025678-250mg
2-Bromo-4-fluoro-6-hydroxyaniline
1805027-31-9 97%
250mg
484.80 USD 2021-06-24
1PlusChem
1P0022I4-1g
Phenol, 2-amino-3-bromo-5-fluoro-
1805027-31-9 95%
1g
$470.00 2025-02-19

2-Amino-3-bromo-5-fluorophenol 関連文献

2-Amino-3-bromo-5-fluorophenolに関する追加情報

Introduction to 2-Amino-3-bromo-5-fluorophenol (CAS No. 1805027-31-9)

2-Amino-3-bromo-5-fluorophenol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. This compound, identified by the CAS number 1805027-31-9, features a phenolic ring substituted with an amino group at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 5-position. These substituents contribute to its distinct reactivity and potential applications in the synthesis of biologically active molecules.

The molecular structure of 2-Amino-3-bromo-5-fluorophenol makes it a versatile intermediate in organic synthesis. The presence of both electron-donating (amino) and electron-withdrawing (bromine and fluorine) groups allows for diverse chemical modifications, enabling the development of novel compounds with tailored pharmacological properties. In recent years, there has been growing interest in exploring such halogenated aromatic amines for their potential role in drug discovery.

One of the most compelling aspects of 2-Amino-3-bromo-5-fluorophenol is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop intermediates for various therapeutic agents, including kinase inhibitors, antiviral drugs, and anticancer compounds. The bromine and fluorine substituents, in particular, are known to enhance metabolic stability and binding affinity, making them valuable in medicinal chemistry.

Recent studies have highlighted the significance of halogenated aromatic amines in medicinal chemistry. A notable example is the development of small-molecule inhibitors targeting protein-protein interactions, where compounds with similar structural motifs have shown promising activity. For instance, 2-Amino-3-bromo-5-fluorophenol has been investigated as a precursor for molecules that interact with specific enzymes involved in cancer pathways. The amino group provides a site for further functionalization, while the bromine and fluorine atoms contribute to optimal pharmacokinetic profiles.

The pharmaceutical industry has been particularly interested in fluorinated phenols due to their broad spectrum of biological activities. These compounds often exhibit enhanced bioavailability and reduced susceptibility to degradation by metabolic enzymes. 2-Amino-3-bromo-5-fluorophenol, with its unique substitution pattern, aligns well with this trend. Its potential as a scaffold for drug development has been explored in several preclinical studies, demonstrating its versatility in generating novel therapeutic agents.

In addition to its pharmaceutical applications, 2-Amino-3-bromo-5-fluorophenol has found utility in materials science and agrochemical research. The ability to modify its structure allows chemists to tailor its properties for specific applications, such as the development of advanced materials or crop protection agents. The compound's stability under various conditions makes it a reliable choice for synthetic chemists working on complex molecular architectures.

The synthesis of 2-Amino-3-bromo-5-fluorophenol typically involves multi-step reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These techniques are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

From a research perspective, 2-Amino-3-bromo-5-fluorophenol serves as an excellent model compound for studying electronic effects and steric influences in aromatic systems. Its halogenated structure provides insights into how these substituents modulate chemical reactivity and biological activity. Such studies are essential for designing next-generation drugs with improved efficacy and safety profiles.

The future prospects of 2-Amino-3-bromo-5-fluorophenol are promising, with ongoing research focusing on expanding its utility in drug discovery and material science. Innovations in synthetic chemistry continue to unlock new possibilities for this compound, suggesting that it will remain a valuable tool for scientists worldwide. As our understanding of molecular interactions deepens, compounds like 2-Amino-3-bromo-5-fluorophenol will play an increasingly important role in shaping the future of medicine and technology.

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